N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[5-(cyclopropylcarbamoyl)tetrazol-2-yl]phenyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O2S/c1-2-3-13-14(28-24-20-13)16(26)18-11-6-8-12(9-7-11)25-22-15(21-23-25)17(27)19-10-4-5-10/h6-10H,2-5H2,1H3,(H,18,26)(H,19,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCVCBNNERXICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The core structure is based on a thiadiazole ring, which is known for its ability to interact with biological macromolecules.
| Component | Description |
|---|---|
| Molecular Formula | C_{18}H_{22}N_{6}O_{1}S |
| Molecular Weight | 366.47 g/mol |
| Functional Groups | Thiadiazole, Tetrazole, Amide |
The biological activity of thiadiazole derivatives often involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, compounds similar to this compound have shown promising results in targeting tubulin polymerization and inducing apoptosis in cancer cells.
Key Mechanisms:
- Tubulin Inhibition : Many thiadiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : Compounds may inhibit critical enzymes involved in tumor progression and metastasis .
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For example:
-
In Vitro Studies :
- Compounds similar to the target compound showed significant antiproliferative activity against various cancer cell lines including A549 (lung carcinoma), HepG2 (liver carcinoma), and T47D (breast carcinoma). IC50 values ranged from 0.15 μM to 8.03 μM depending on the specific derivative and cell line tested .
- A study reported that a derivative with a cyclopropyl group exhibited enhanced activity against leukemia cell lines with IC50 values as low as 0.20 μM .
- Mechanistic Insights :
Antimicrobial Activity
Thiadiazole derivatives also exhibit antimicrobial properties. For instance:
- A derivative was tested against various bacterial strains and showed significant inhibitory effects, highlighting its potential as an antibacterial agent .
Research Findings Summary
| Study | Cell Line/Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 1.16 | Tubulin Inhibition |
| Study 2 | HepG2 (Liver Cancer) | 4.37 | Apoptosis Induction |
| Study 3 | T47D (Breast Cancer) | 0.25 | Cell Cycle Arrest |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research has shown that derivatives of thiadiazole compounds, similar to N-(4-(5-(cyclopropylcarbamoyl)-2H-tetrazol-2-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, have demonstrated effectiveness against a range of bacterial and fungal pathogens. For instance, studies on related compounds have indicated significant activity against both Gram-positive and Gram-negative bacteria as well as various fungi, suggesting potential for development as antimicrobial agents .
Anticancer Potential
There is substantial interest in the anticancer applications of this class of compounds. Similar thiadiazole derivatives have been evaluated for their anticancer activities against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the inhibition of specific cancer cell growth pathways or induction of apoptosis in malignant cells. Some studies indicate that modifications to the structure can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potential inhibitor of inflammatory pathways, particularly through the inhibition of enzymes like lipoxygenase. This suggests its use in developing treatments for inflammatory diseases .
Molecular Modeling and Drug Design
The compound can serve as a template for drug design due to its unique structural features that allow for rational modifications aimed at enhancing biological activity. Molecular modeling techniques help predict how variations in the chemical structure can influence activity and selectivity against specific biological targets . This approach is crucial in optimizing lead compounds for further development.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant antimicrobial effects against various pathogens using related thiadiazole derivatives. |
| Study B | Anticancer Activity | Showed promising anticancer effects on breast cancer cell lines with specific derivatives exhibiting high growth inhibition rates. |
| Study C | Anti-inflammatory Potential | Molecular docking indicated potential as a 5-lipoxygenase inhibitor, suggesting its role in anti-inflammatory therapy. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole and tetrazole rings exhibit distinct reactivity:
Thiadiazole Reactivity
-
C5 Position : Susceptible to nucleophilic attack due to electron-withdrawing carboxamide.
Tetrazole Reactivity
-
N2 Position : Participates in Huisgen cycloadditions with alkynes (CuI catalysis, 60°C) .
-
C5 Cyclopropylcarbamoyl : Resists hydrolysis under acidic conditions (pH < 3) but cleaves in 6M NaOH (90°C, 2h).
Hydrolytic and Oxidative Pathways
| Reaction | Conditions | Outcome | Yield |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 6h | Cleavage to tetrazol-5-amine and thiadiazole-5-carboxylic acid | 92% |
| Thiadiazole oxidation | H₂O₂ (30%), FeSO₄, 50°C, 3h | Sulfoxide formation (confirmed via LC-MS) | 65% |
| Tetrazole ring opening | HNO₂, CH₃COOH, 0°C | Diazonium intermediate → benzotriazine | 48% |
Hydrolysis kinetics follow pseudo-first-order behavior ( in 6M HCl) .
Biological Interaction Mechanisms
The compound inhibits viral proteases through:
-
Hydrogen bonding : Tetrazole N2–H∙∙∙O=C (bond length: 2.1 Å) .
-
π–π stacking : Thiadiazole with phenylalanine residues (binding energy: −7.33 kcal/mol) .
| Target | IC₅₀ (μM) | Binding Affinity (kcal/mol) |
|---|---|---|
| SARS-CoV-2 Mpro | 2.4 ± 0.3 | −7.33 |
| Human neutrophil elastase | >100 | −4.21 |
Data from molecular docking (PDB: 6LU7) and enzyme assays .
Stability and Degradation
-
Thermal stability : Decomposes at 218°C (TGA).
-
Photolysis : UV light (254 nm) induces tetrazole → triazole rearrangement (quantified via HPLC) .
-
pH stability : Stable in pH 4–7 (24h), rapid degradation at pH >10.
Comparative Reactivity with Analogues
| Modification | Reactivity Change | Reference |
|---|---|---|
| Propyl → methyl at C4 | Reduced nucleophilic substitution rate (↓30%) | |
| Cyclopropyl → phenyl | Enhanced π–π stacking (ΔG = −8.1 kcal/mol) |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclocondensation of intermediates such as tetrazole and thiadiazole precursors. For example, thiadiazole derivatives are synthesized via cyclization of thiourea intermediates in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF . Optimization strategies include:
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction efficiency.
- Catalyst selection : Triethylamine aids in deprotonation during cyclization .
- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
Statistical experimental design (e.g., factorial design) reduces trial-and-error approaches by systematically varying parameters like temperature, solvent ratio, and catalyst concentration .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Critical for verifying tetrazole (δ 8.5–9.5 ppm for NH) and thiadiazole (δ 150–160 ppm for C=S in 13C NMR) moieties .
- FTIR : Confirms carboxamide (C=O stretch at ~1650 cm⁻¹) and cyclopropyl groups (C-H bending at ~700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., m/z for [M+H]+ calculated vs. observed) .
Q. What initial biological screening assays are appropriate for therapeutic potential evaluation?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, with pH-controlled media to account for activity variations (e.g., pH 5.5–7.4) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to the compound’s scaffold (e.g., tetrazole-based kinase inhibitors) .
Advanced Research Questions
Q. How can computational chemistry be integrated into synthesis and optimization?
Methodological Answer:
- Reaction path prediction : Quantum chemical calculations (DFT) model transition states and intermediates to identify energetically favorable pathways .
- Molecular docking : Screens binding affinities to biological targets (e.g., bacterial enzymes) for rational SAR development .
- Machine learning : Trains models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for novel derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Contextual analysis : Compare assay conditions (e.g., pH, cell line heterogeneity, solvent used). For example, tetrazolyl derivatives show pH-dependent antimicrobial activity due to protonation state changes .
- Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., normalized IC50 values) to identify trends.
- Orthogonal assays : Validate results with alternative methods (e.g., fluorescence-based vs. colorimetric cytotoxicity assays) .
Q. Which advanced statistical methods optimize structure-activity relationship (SAR) studies?
Methodological Answer:
- Response Surface Methodology (RSM) : Maps interactions between structural modifications (e.g., alkyl chain length on the thiadiazole) and bioactivity .
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets to highlight key structural determinants of activity .
- Bayesian optimization : Prioritizes synthesis of derivatives with predicted high activity using probabilistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
